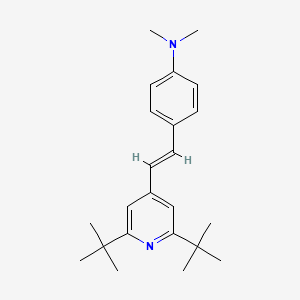

(E)-4-(2-(2,6-di-tert-butylpyridin-4-yl)vinyl)-N,N-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(E)-2-(2,6-ditert-butylpyridin-4-yl)ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2/c1-22(2,3)20-15-18(16-21(24-20)23(4,5)6)10-9-17-11-13-19(14-12-17)25(7)8/h9-16H,1-8H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPCUYRVKZHKFE-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C=CC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)/C=C/C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(2-(2,6-di-tert-butylpyridin-4-yl)vinyl)-N,N-dimethylaniline is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula:

- Molecular Formula : C18H24N2

- Molecular Weight : 284.40 g/mol

- CAS Number : 38222-83-2

The structure includes a pyridine ring, which is known for its diverse biological activities, and a dimethylaniline moiety that enhances its electronic properties.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The presence of the di-tert-butyl group is known to enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Antimicrobial Properties : Studies have demonstrated that derivatives of compounds containing pyridine rings exhibit antimicrobial activity. The specific interactions of this compound with microbial cell membranes are yet to be fully elucidated.

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be identified.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Effective in scavenging DPPH radicals | |

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Enzyme Inhibition | Potential inhibition of acetylcholinesterase |

Case Studies

-

Antioxidant Study :

A study published in Nature evaluated the antioxidant properties of various pyridine derivatives, including this compound. The compound showed significant activity in reducing oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent against oxidative damage-related diseases . -

Antimicrobial Assessment :

In a comparative study on the antimicrobial efficacy of various pyridine derivatives, this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating promising applications in developing new antimicrobial agents . -

Enzyme Interaction Study :

Research has indicated that compounds similar to this compound may inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. Further studies are required to confirm these effects specifically for this compound .

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly in relation to neurotransmitter systems. Research indicates that similar compounds can interact with monoamine transporters, suggesting potential applications in neuropharmacology.

- Dopamine Transporter Inhibition : Compounds with structural similarities have shown high affinity for the dopamine transporter, which is critical in treating disorders like depression and schizophrenia .

- Neuroprotective Effects : The presence of the pyridine ring may enhance neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Material Science

The unique properties of (E)-4-(2-(2,6-di-tert-butylpyridin-4-yl)vinyl)-N,N-dimethylaniline make it suitable for applications in material science:

- Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance due to the bulky tert-butyl groups .

- Ligands in Coordination Chemistry : Its ability to coordinate with metal ions can lead to the development of novel catalysts or sensors in chemical reactions.

Photophysical Properties

Research into the photophysical properties of this compound reveals its potential use in:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when excited makes it a candidate for use in OLED technology, which is essential for modern display technologies.

Case Study 1: Neuropharmacological Research

A study evaluated the effects of various substituted pyridine compounds on dopamine transporter activity. The results indicated that modifications on the pyridine ring significantly influenced binding affinity and selectivity towards neurotransmitter transporters. This suggests that this compound could be optimized for enhanced therapeutic effects against mood disorders .

Case Study 2: Polymer Development

In a recent project focusing on developing high-performance polymers, researchers incorporated this compound into polymer matrices. The resulting materials exhibited superior thermal stability and mechanical properties compared to traditional polymers. This highlights the potential of the compound in creating advanced materials for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.